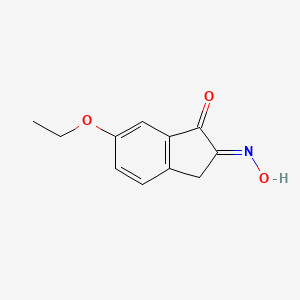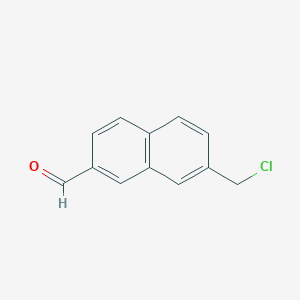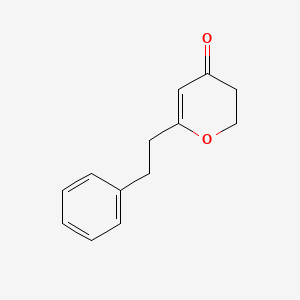
5-Phenyl-1,4-dioxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1,4-dioxane-2-carboxylic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol It is characterized by a dioxane ring substituted with a phenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,4-dioxane-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-bis(hydroxymethyl)propionic acid with benzaldehyde in the presence of a catalyst such as p-toluene sulfonic acid . The reaction proceeds through a series of steps including condensation and cyclization to form the dioxane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques would apply, involving optimization of reaction conditions, purification processes, and quality control measures to ensure the desired product is obtained in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-1,4-dioxane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
5-Phenyl-1,4-dioxane-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Phenyl-1,4-dioxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid: Similar structure with a methyl group instead of a hydrogen on the dioxane ring.
1,4-Dioxane-2-carboxylic acid, 5-phenyl-: Another isomer with a different substitution pattern on the dioxane ring.
Uniqueness
5-Phenyl-1,4-dioxane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a dioxane ring with a phenyl group and a carboxylic acid group makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
5-phenyl-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-11(13)10-7-14-9(6-15-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |
Clé InChI |
NUGDMLWDMRRLCH-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCC(O1)C(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


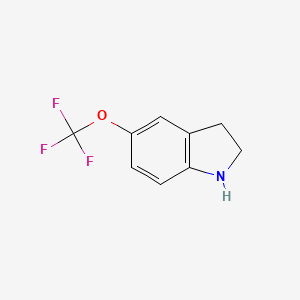
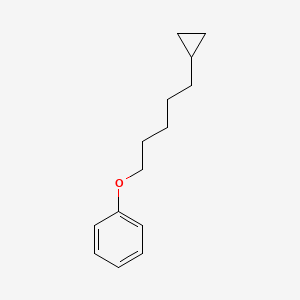
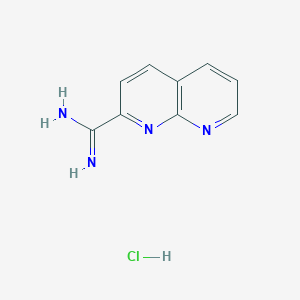

![2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B11895846.png)

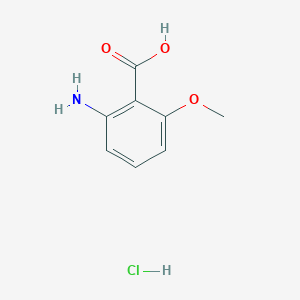

![6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B11895862.png)

